4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Overview
Description
4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of 2,4-diaminobutyric acid, which is a non-proteinogenic amino acid. The compound is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus and an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group at the side chain amino group. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The ivDde group is introduced using ivDde chloride in the presence of a base like pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid, and removal of the ivDde group using hydrazine or hydroxylamine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or EDCI.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, hydrazine or hydroxylamine for ivDde removal.
Coupling: HATU or EDCI in the presence of a base like N-methylmorpholine.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Scientific Research Applications
4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: Used as a building block for synthesizing peptides with specific sequences.
Drug Development: Incorporated into peptide-based drugs to enhance stability and bioavailability.
Biological Studies: Used to study protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of 4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Boc group is removed under acidic conditions, while the ivDde group is removed using hydrazine or hydroxylamine, revealing the free amino groups for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-Dab-OtBu: Similar to 4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid but with a tert-butyl ester protecting group instead of ivDde.
Boc-Dab-Fmoc: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of ivDde.
Boc-Dab: Lacks the side chain protecting group, making it less versatile for certain applications.
Uniqueness
This compound is unique due to the presence of the ivDde protecting group, which provides additional stability and selectivity during peptide synthesis. This makes it particularly useful for synthesizing complex peptides with multiple functional groups.
Properties
IUPAC Name |
4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O6/c1-13(2)10-15(18-16(25)11-22(6,7)12-17(18)26)23-9-8-14(19(27)28)24-20(29)30-21(3,4)5/h13-14,25H,8-12H2,1-7H3,(H,24,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVRJSYPXRZMSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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